4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione
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Overview
Description
The chemical compound 4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a thioether derivative of the quinazoline family. It has the molecular formula C15H15N3O3S and a molecular weight of 317.36. This compound is known for its unique structure, which includes a quinazoline core substituted with furylmethyl and dimethoxy groups.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been reported to inhibit the growth of gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition.
Biochemical Pathways
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of therapeutic advantages of furan derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
The synthesis of 4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione typically involves the reaction of 6,7-dimethoxyquinazoline-2-thiol with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl or dimethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione can be compared with other similar compounds, such as:
4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-one: This compound has a similar structure but contains a carbonyl group instead of a thione group.
4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-sulfone: This compound contains a sulfone group instead of a thione group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQEFBWTUXUFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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